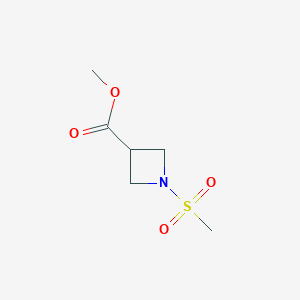

Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate

Description

Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing ring) substituted with a methylsulfonyl group at the 1-position and a methyl ester at the 3-position. The methylsulfonyl group is known to enhance electrophilicity and metabolic stability, making such compounds valuable intermediates in medicinal chemistry and agrochemical synthesis .

Properties

IUPAC Name |

methyl 1-methylsulfonylazetidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4S/c1-11-6(8)5-3-7(4-5)12(2,9)10/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGXPHCGRNPFKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701183430 | |

| Record name | 3-Azetidinecarboxylic acid, 1-(methylsulfonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701183430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1418117-81-3 | |

| Record name | 3-Azetidinecarboxylic acid, 1-(methylsulfonyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1418117-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azetidinecarboxylic acid, 1-(methylsulfonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701183430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate typically involves the reaction of azetidine derivatives with methylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps such as crystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted azetidine compounds.

Scientific Research Applications

Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Structural Analogs of Azetidinecarboxylates

The following table summarizes key structural analogs and their differences:

Key Observations:

- Metabolic Stability: Sulfonyl groups (e.g., methylsulfonyl) are known to resist oxidative metabolism, which may improve the pharmacokinetic profile compared to ester-only analogs like Ethyl 3-hydroxy-3-methylazetidine-1-carboxylate .

- Biological Activity: While Methyl 3-aminocyclopentanecarboxylate lacks direct therapeutic data, its safety profile suggests low acute toxicity, contrasting with sulfonylhydrazine analogs like 101M (), which exhibit potent antineoplastic activity but higher toxicity risks .

Functional Group Comparison

Methylsulfonyl vs. Sulfonylurea Derivatives ():

Sulfonylurea herbicides (e.g., metsulfuron-methyl) share the sulfonyl group but differ in backbone structure. These compounds inhibit acetolactate synthase (ALS) in plants, a mechanism unlikely in azetidinecarboxylates due to structural dissimilarity. However, the sulfonyl group’s role in binding enzyme active sites may be a common feature .

Prodrug Potential ():

The sulfonylhydrazine prodrug 101M demonstrates that sulfonyl groups enhance blood-brain barrier penetration and DNA alkylation capacity.

Biological Activity

Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

This compound features a methylsulfonyl group attached to an azetidine ring, which contributes to its unique chemical reactivity and biological activity. The presence of the methylsulfonyl group is particularly notable as it enhances the compound's interaction with various biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating bacterial infections.

2. Anticancer Properties

The compound has been investigated for its anticancer effects. Preliminary findings indicate that it may inhibit the proliferation of certain cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest.

3. Anti-inflammatory Effects

The methylsulfonyl group is associated with anti-inflammatory activity, which could be beneficial in treating inflammatory diseases. The compound's ability to modulate inflammatory pathways has been documented, making it a candidate for further research in this area.

4. Other Biological Activities

Additional studies have suggested that this compound may possess antioxidant, antidiabetic, and antimalarial properties, indicating its versatility as a therapeutic agent.

The mechanism of action for this compound involves several biochemical pathways:

- Binding to Receptors : The compound is believed to bind to specific receptors involved in inflammation and cancer progression, thereby inhibiting their activity.

- Enzyme Interaction : It may interact with various enzymes, affecting metabolic pathways crucial for cell survival and proliferation.

- Cell Signaling Modulation : By influencing cell signaling cascades, the compound can alter cellular responses to external stimuli, which is particularly relevant in cancer therapy.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key factors include:

- Absorption : The compound's solubility and stability influence its absorption in biological systems.

- Distribution : Its ability to penetrate cellular membranes affects its distribution within tissues.

- Metabolism : The metabolic pathways involved in the breakdown of the compound can impact its efficacy and safety profile.

- Excretion : Understanding how the compound is eliminated from the body helps assess potential toxicity and side effects.

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria |

| Study B | Anticancer Effects | Induced apoptosis in breast cancer cell lines |

| Study C | Anti-inflammatory Properties | Reduced cytokine levels in vitro |

These findings highlight the compound's potential as a multi-functional therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.